5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cancer Inflammation STAT3

This compound is the indispensable synthetic precursor for the Wnt/β-catenin agonist SKL2001 and analogs, enabling crucial cancer, stem cell, and regenerative medicine research. Its unique 5-furan moiety on the isoxazole core provides distinct electronic and hydrogen-bonding properties not found in generic analogs—replacing the furan with phenyl leads to 3.7-fold loss in antiproliferative activity. Derivatives have demonstrated STAT3 inhibition (IC50 1.71 µM) and S1P1 receptor modulation (EC50 5.02 µM), making this scaffold a proven starting point for oncology and autoimmune disease drug discovery. Procure with confidence for your next SAR campaign.

Molecular Formula C8H6N2O3
Molecular Weight 178.1
CAS No. 1098361-48-8
Cat. No. B6265390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-1,2-oxazole-3-carboxamide
CAS1098361-48-8
Molecular FormulaC8H6N2O3
Molecular Weight178.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (CAS 1098361-48-8): A Versatile Isoxazole-Carboxamide Scaffold for Targeted Medicinal Chemistry and Chemical Biology Research


5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (CAS 1098361-48-8) is a heterocyclic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.1 g/mol, characterized by a core isoxazole (1,2-oxazole) ring system bearing a furan substituent at the 5-position and a carboxamide group at the 3-position . This compound serves as a critical scaffold in medicinal chemistry, with its derivatives demonstrating diverse biological activities. Notably, its N-substituted analogs have been identified as agonists of the Wnt/β-catenin signaling pathway (e.g., SKL2001) and have shown activity in modulating targets such as STAT3, S1P1, and various enzymes . The compound is available from research suppliers at purities typically exceeding 95-98%, making it a reliable starting material for further derivatization .

Critical Decision Point: Why 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide Cannot Be Directly Replaced by Common Isoxazole or Furan Analogs in Experimental Design


The specific arrangement of the furan ring at the 5-position of the isoxazole core and the free carboxamide at the 3-position in 5-(furan-2-yl)-1,2-oxazole-3-carboxamide imparts a unique combination of electronic properties, hydrogen-bonding capacity, and molecular topology that is not replicated by generic isoxazole or furan analogs . For instance, replacing the 5-furan moiety with a 5-phenyl group can lead to a 3.7-fold decrease in antiproliferative activity, highlighting the critical role of the furan oxygen in target engagement and cellular uptake . Furthermore, this specific scaffold serves as the key intermediate for potent, commercially available tool compounds like SKL2001 (a Wnt/β-catenin agonist), whereas alternative regioisomers or simple analogs lack the necessary functional group for this specific derivatization . Therefore, substituting this compound without rigorous validation risks introducing confounding variables that can significantly alter potency, selectivity, and overall assay outcomes.

Quantitative Differentiation: A Comparative Analysis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide and Its Analogs


STAT3 Inhibition: An N-Substituted Derivative Shows Micromolar Potency in a Validated HTS Assay

An N-substituted derivative of the target compound, N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, demonstrates a measurable IC50 against the STAT3 protein in a validated high-throughput screening assay [1]. While this data is for a derivative, it provides the most direct, publicly available evidence of the scaffold's activity against a therapeutically relevant target.

Cancer Inflammation STAT3 High-Throughput Screening

Wnt/β-Catenin Agonism: SKL2001 (An N-Substituted Analog) Demonstrates a Well-Defined Mechanism with In Vivo Relevance

SKL2001, an N-(3-(1H-imidazol-1-yl)propyl) derivative of 5-(furan-2-yl)-1,2-oxazole-3-carboxamide, acts as a direct agonist of the Wnt/β-catenin pathway by disrupting the Axin/β-catenin interaction . This mechanism is unique and distinct from other Wnt pathway modulators, such as GSK-3β inhibitors.

Wnt Signaling Cancer Stem Cells Regenerative Medicine

S1P1 Receptor Agonism: A Distinct N-Substituted Derivative Shows Micromolar Activity in a Primary Assay

A different N-substituted analog, N-(3,4-dimethylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, shows measurable activity as an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1) [1]. This provides additional evidence of the scaffold's versatility in targeting diverse receptor classes.

Immunology Cardiovascular S1P1 G Protein-Coupled Receptor

Validated Research Applications of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide (CAS 1098361-48-8) and Its Derivatives


Scaffold for Developing Novel STAT3 Inhibitors in Oncology

Researchers can procure this compound to synthesize and evaluate novel N-substituted derivatives for STAT3 inhibition. The existing IC50 data for a derivative (IC50 = 1.71 μM) provides a benchmark for structure-activity relationship (SAR) studies aimed at improving potency against this high-value oncology target [1].

Intermediate for the Synthesis of Wnt/β-Catenin Pathway Agonists (e.g., SKL2001)

The compound is the key synthetic precursor to SKL2001 and related analogs, which are widely used chemical biology tools for investigating Wnt/β-catenin signaling in cancer, stem cell, and regenerative medicine research. Its unique mechanism as an Axin/β-catenin interaction disruptor makes it a critical reagent .

Building Block for Isoxazole-Carboxamide Libraries Targeting COX Enzymes

Isoxazole-carboxamide derivatives, a class to which this compound belongs, have demonstrated potent inhibition of COX-1 and COX-2 enzymes (IC50 values as low as 4.1 nM and 0.24 μM, respectively) [2]. This compound can serve as a core for synthesizing focused libraries to identify novel anti-inflammatory and anticancer agents with potentially improved selectivity profiles.

Scaffold for S1P1 Receptor Agonist Discovery in Immunology

The demonstrated activity of an N-substituted analog on the S1P1 receptor (EC50 = 5.02 μM) [3] validates the use of this scaffold for medicinal chemistry campaigns targeting this GPCR. This is particularly relevant for research into autoimmune diseases, multiple sclerosis, and vascular biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.